molecular formula C11H8O B104281 1-Naphthaldehyde CAS No. 66-77-3

1-Naphthaldehyde

Cat. No. B104281
CAS RN: 66-77-3
M. Wt: 156.18 g/mol
InChI Key: SQAINHDHICKHLX-UHFFFAOYSA-N
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Patent
US09200105B2

Procedure details

A bottom-removable four-necked flask having an inner volume of 2 L and equipped with a Dimroth condenser, a thermometer and a stirring blade was charged with 912 g of an aqueous 37% by mass formalin solution (11.2 mol as formaldehyde, produced by Mitsubishi Gas Chemical Company, Inc.) and 485 g of 98% by mass sulfuric acid (produced by Mitsubishi Gas Chemical Company, Inc.) in a nitrogen stream, 288 g of naphthalene (2.25 mol, produced by Wako Pure Chemical Industries, Ltd.) was dropped thereto over 6 hours while stirring under reflux under ordinary pressure at about 100° C., and the reaction was performed as it was for further 1 hour. Thereto was added 500 g of ethylbenzene (produced by Wako Pure Chemical Industries, Ltd.) as a dilution solvent and left to still stand, and then an aqueous phase as a lower phase was removed. Furthermore, the resultant was subjected to neutralization and washing with water, and ethylbenzene and unreacted naphthalene were distilled off under reduced pressure to thereby provide 371 g of a naphthalene formaldehyde resin as a light yellow solid.
Quantity
11.2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
288 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=[O:2].S(=O)(=O)(O)O.[CH:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH:11]=[CH:10][CH:9]=1.C(C1C=CC=CC=1)C>>[C:16]1([CH:1]=[O:2])[C:17]2[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH:13]=[CH:14][CH:15]=1

Inputs

Step One
Name
Quantity
11.2 mol
Type
reactant
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
288 g
Type
reactant
Smiles
C1=CC=CC2=CC=CC=C12
Step Two
Name
Quantity
500 g
Type
reactant
Smiles
C(C)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
over 6 hours while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A bottom-removable four-necked flask having
CUSTOM
Type
CUSTOM
Details
an inner volume of 2 L and equipped with a Dimroth condenser
ADDITION
Type
ADDITION
Details
was dropped
WAIT
Type
WAIT
Details
was for further 1 hour
Duration
1 h
WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
an aqueous phase as a lower phase was removed
WASH
Type
WASH
Details
washing with water, and ethylbenzene and unreacted naphthalene
DISTILLATION
Type
DISTILLATION
Details
were distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 371 g
YIELD: CALCULATEDPERCENTYIELD 105.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.